molecular formula C16H14N4O2S B2672635 Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate CAS No. 2034312-98-4

Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate

Cat. No. B2672635
CAS RN: 2034312-98-4
M. Wt: 326.37
InChI Key: LICMJXMZTCQDBB-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are generally synthesized through the reaction of alcohols and isocyanates . Another method involves the reaction of amines with carbon dioxide to form a carbamic acid, which can then be esterified .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to produce amines and carbon dioxide . They can also react with Grignard reagents to form tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are stable but can decompose under certain conditions .

Scientific Research Applications

Anti-Fibrosis Activity

A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which may include “Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate”, were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Synthesis of Aromatic Ketones

The compound has been used in the synthesis of aromatic ketones. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Photophysical Behavior

The compound has been studied for its intricate photophysical behavior. The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .

Antifungal Activity

The compound has potential antifungal applications. For instance, some of the target compounds displayed better inhibition rates against the tested four fungi at 10 μg/mL .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some carbamates are used as insecticides and work by inhibiting acetylcholinesterase in the nervous system .

Safety and Hazards

Carbamates can be hazardous if ingested or inhaled, and can cause irritation to the skin and eyes . Some carbamates are also known to be toxic to aquatic life .

properties

IUPAC Name

pyridin-2-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(22-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-23-14/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICMJXMZTCQDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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